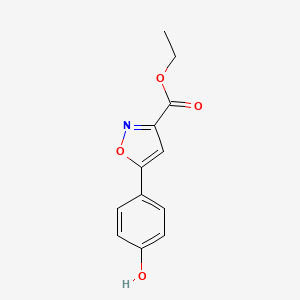
Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 4-hydroxyphenyl group at the 5-position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate can be achieved through various methods. One common approach involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method provides good to excellent yields of the desired isoxazole derivatives. Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free and microwave-assisted one-pot reaction . These methods are advantageous for large-scale production due to their efficiency and simplicity.
Analyse Chemischer Reaktionen
Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. Isoxazole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities . This compound can be used as a scaffold for the development of new therapeutic agents. It has been investigated for its potential as an antioxidant and as a precursor for the synthesis of other biologically active molecules . Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex compounds .
Wirkmechanismus
The mechanism of action of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with various molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), which play crucial roles in inflammation and cancer . The compound may also interact with receptors and ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate can be compared with other similar isoxazole derivatives, such as Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and Ethyl 5-phenylisoxazole-3-carboxylate . These compounds share the same isoxazole core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the biological activity and chemical properties of these compounds. For example, the fluorine-substituted derivative may exhibit enhanced lipophilicity and membrane permeability compared to the hydroxy-substituted derivative.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its diverse chemical reactivity and biological activities make it a valuable scaffold for the development of new therapeutic agents. The compound’s unique structure and properties distinguish it from other similar isoxazole derivatives, highlighting its importance in scientific research.
Eigenschaften
Molekularformel |
C12H11NO4 |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
ethyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-11(17-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 |
InChI-Schlüssel |
ZZPULVAZQJOCDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


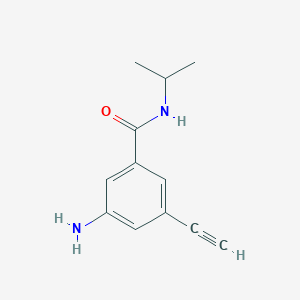
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
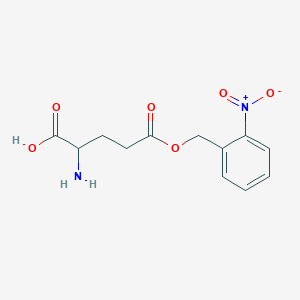
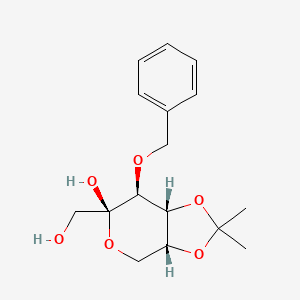
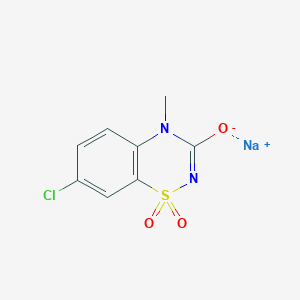

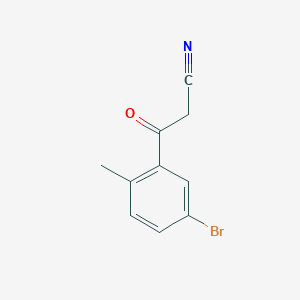

![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
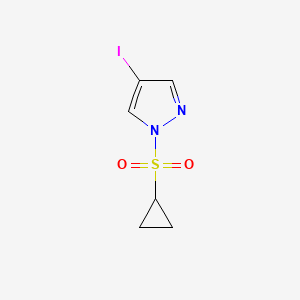
![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
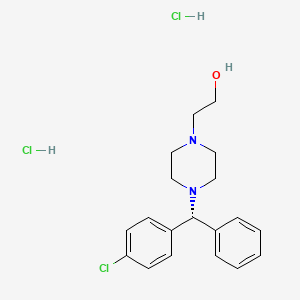
![(2E)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B13712628.png)
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
